molecular formula C14H16O2 B2626822 (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one CAS No. 2413848-17-4

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one

Cat. No.: B2626822
CAS No.: 2413848-17-4
M. Wt: 216.28
InChI Key: CYHVPABIJSPDLP-XQQFMLRXSA-N
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Description

(1S,3R,5S)-3-Phenylmethoxybicyclo[320]heptan-6-one is a bicyclic compound featuring a phenylmethoxy group

Scientific Research Applications

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one typically involves the formation of the bicyclic core followed by the introduction of the phenylmethoxy group. One common method involves the Diels-Alder reaction to construct the bicyclic framework, followed by functional group transformations to introduce the phenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of (1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one: Lacks the phenyl group.

    (1S,3R,5S)-3-Phenylbicyclo[3.2.0]heptan-6-one: Lacks the methoxy group.

Uniqueness

(1S,3R,5S)-3-Phenylmethoxybicyclo[320]heptan-6-one is unique due to the presence of both the phenyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,3R,5S)-3-phenylmethoxybicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14-7-11-6-12(8-13(11)14)16-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHVPABIJSPDLP-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@H]2[C@@H]1CC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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